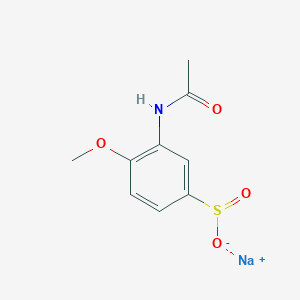

sodium 3-acetamido-4-methoxybenzene-1-sulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 3-acetamido-4-methoxybenzene-1-sulfinate is a chemical compound with the molecular formula C9H10NNaO4S and a molecular weight of 251.24 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-acetamido-4-methoxybenzene-1-sulfinate typically involves the sulfonation of 3-acetamido-4-methoxybenzene. This process can be achieved through the reaction of 3-acetamido-4-methoxybenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

Sodium 3-acetamido-4-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .

Aplicaciones Científicas De Investigación

Sodium 3-acetamido-4-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of sodium 3-acetamido-4-methoxybenzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s acetamido and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding properties .

Comparación Con Compuestos Similares

Similar Compounds

- Sodium 3-acetamido-4-methoxybenzenesulfonate

- Sodium 3-acetamido-4-methoxybenzene-1-sulfonate

- Sodium 3-acetamido-4-methoxybenzene-1-sulfonamide

Uniqueness

Sodium 3-acetamido-4-methoxybenzene-1-sulfinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry .

Actividad Biológica

Sodium 3-acetamido-4-methoxybenzene-1-sulfinate, a sulfonate compound, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.

This compound is characterized by its sulfonate group, which plays a crucial role in its reactivity. The compound can undergo various chemical transformations, including:

- Oxidation : Converts the sulfonate group to sulfonic acid derivatives.

- Reduction : Can yield sulfides or thiols.

- Substitution : Involves nucleophilic substitution where the sulfonate group is replaced by other nucleophiles.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

The biological activity of this compound primarily stems from its interaction with specific molecular targets. The sulfonate group serves as a leaving group in substitution reactions, while the acetamido and methoxy groups can engage in hydrogen bonding, enhancing the compound's binding properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus (MRSA) and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL. This suggests potential as an antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, particularly those associated with triple-negative breast cancer (TNBC). The IC50 values for these cell lines were reported to be significantly lower than those for non-cancerous cells, indicating a selective cytotoxic effect .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA. The results indicated that the compound effectively reduced bacterial growth, showcasing its potential as a therapeutic agent in treating resistant infections.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 - 8 |

| Mycobacterium abscessus | 6 - 10 |

| Mycobacterium smegmatis | 5 - 9 |

Study on Anticancer Properties

In another investigation focusing on cancer treatment, this compound was tested on MDA-MB-231 cells. The findings revealed an IC50 value of approximately 0.126 µM, demonstrating potent inhibitory effects on cell proliferation compared to standard chemotherapeutics like 5-Fluorouracil.

| Cell Line | IC50 (µM) | Comparison with Control (5-FU) |

|---|---|---|

| MDA-MB-231 | 0.126 | Better growth inhibition |

| MCF10A | >20 | Significant selectivity |

Pharmacokinetics and Toxicity

Pharmacokinetic studies have suggested that this compound exhibits moderate exposure levels in animal models. Notably, high doses (up to 800 mg/kg) were administered without significant toxicity, indicating a favorable safety profile for potential therapeutic use .

Propiedades

IUPAC Name |

sodium;3-acetamido-4-methoxybenzenesulfinate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S.Na/c1-6(11)10-8-5-7(15(12)13)3-4-9(8)14-2;/h3-5H,1-2H3,(H,10,11)(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEXVVUCPNAZNA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)S(=O)[O-])OC.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NNaO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.